molecular formula C8H13NO3 B12626375 Acetic acid;1-ethenylpyrrolidin-2-one CAS No. 918659-68-4

Acetic acid;1-ethenylpyrrolidin-2-one

Cat. No.: B12626375
CAS No.: 918659-68-4
M. Wt: 171.19 g/mol
InChI Key: CZSWPTDFGFHVTR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-ethenylpyrrolidin-2-one involves the free-radical polymerization of 1-vinyl-2-pyrrolidone and vinyl acetate. The typical ratio by weight is 3:2 . The reaction is carried out in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), under controlled temperature and pressure conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The monomers are fed into a reactor where they undergo polymerization in the presence of a radical initiator. The resulting copolymer is then purified and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-ethenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Pyrrolidin-2-ones.

    Reduction: Reduced derivatives of the original compound.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of acetic acid;1-ethenylpyrrolidin-2-one involves its interaction with various molecular targets and pathways. The compound acts as a stabilizer and binder, enhancing the stability and bioavailability of active ingredients in pharmaceutical formulations . It also forms films and coatings that protect the active ingredients from degradation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;1-ethenylpyrrolidin-2-one is unique due to its specific ratio of 1-vinyl-2-pyrrolidone and vinyl acetate, which imparts distinct properties such as solubility, film-forming ability, and stability . These properties make it highly versatile and suitable for a wide range of applications.

Properties

CAS No.

918659-68-4

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

acetic acid;1-ethenylpyrrolidin-2-one

InChI

InChI=1S/C6H9NO.C2H4O2/c1-2-7-5-3-4-6(7)8;1-2(3)4/h2H,1,3-5H2;1H3,(H,3,4)

InChI Key

CZSWPTDFGFHVTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C=CN1CCCC1=O

Origin of Product

United States

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